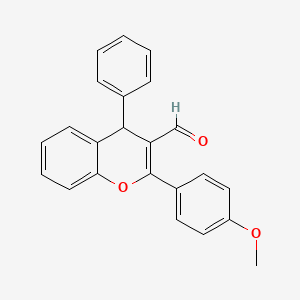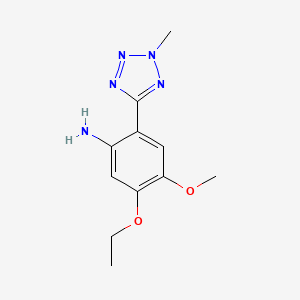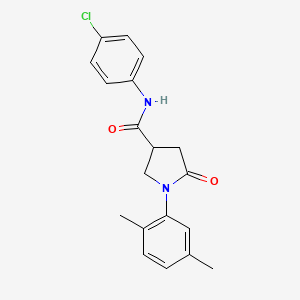
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, also known as MMB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MMB is a benzoxazole derivative that has a unique chemical structure, making it a promising candidate for the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is not yet fully understood. However, it has been suggested that 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been shown to exert its anti-inflammatory and anti-oxidant effects by modulating the activity of certain signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been shown to exert a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases. In addition, 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide in lab experiments is its relatively simple synthesis method. 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can be synthesized using standard laboratory techniques, making it easily accessible to researchers. In addition, 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. One potential area of research is the development of new anti-cancer drugs based on the chemical structure of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. Another potential area of research is the investigation of the mechanism of action of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide, which could lead to the development of new therapeutic agents for the treatment of various diseases. In addition, further studies are needed to investigate the potential side effects of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide and its safety profile.
Métodos De Síntesis
The synthesis of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves the condensation of 2-aminobenzophenone and 3-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide. The synthesis of 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is relatively simple and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines. It has also been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis and asthma. In addition, 3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-14-6-5-9-16(12-14)20(24)22-17-10-11-19-18(13-17)23-21(25-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXGKWOITGCXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)




![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)

![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)
